molecular formula C18H24O5 B12368530 a-Zearalenol-d4 (Major)

a-Zearalenol-d4 (Major)

Cat. No.: B12368530
M. Wt: 324.4 g/mol
InChI Key: FPQFYIAXQDXNOR-VFQCWQEISA-N
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Description

a-Zearalenol-d4 (Major): is a deuterated form of a-Zearalenol, a mycotoxin produced by Fusarium species. It is a nonsteroidal estrogen of the resorcylic acid lactone group and is known for its high affinity for estrogen receptors. This compound is primarily used in scientific research to study the metabolism, toxicology, and environmental impact of mycotoxins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-Zearalenol-d4 involves the incorporation of deuterium atoms into the a-Zearalenol molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .

Industrial Production Methods: Industrial production of a-Zearalenol-d4 typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include steps such as hydrogenation, deuterium exchange, and purification to obtain the final product with high purity and deuterium content .

Chemical Reactions Analysis

Types of Reactions: a-Zearalenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include zearalenone, zearalanone, and other deuterated derivatives .

Scientific Research Applications

a-Zearalenol-d4 is widely used in scientific research for various applications, including:

Mechanism of Action

a-Zearalenol-d4 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding can lead to the activation of estrogen-responsive genes and subsequent physiological effects. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: a-Zearalenol-d4 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for understanding the behavior and impact of mycotoxins in biological systems .

Properties

Molecular Formula

C18H24O5

Molecular Weight

324.4 g/mol

IUPAC Name

(4S,8R,12E)-7,7,9,9-tetradeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1/i8D2,9D2

InChI Key

FPQFYIAXQDXNOR-VFQCWQEISA-N

Isomeric SMILES

[2H]C1(CC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC([C@@H]1O)([2H])[2H])C)[2H]

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

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